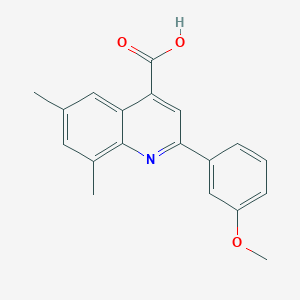

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methoxyphenylacetic acid is a compound that has a similar structure to the one you mentioned . It has a molar mass of 166.18 g/mol and its Hill Formula is C₉H₁₀O₃ .

Synthesis Analysis

The synthesis of compounds with similar structures often involves condensation reactions . For example, a compound with a 2-methoxyphenol moiety core structure was synthesized using 1 H NMR, 13 C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, including 1 H NMR and 13 C NMR . The structure of Methoxyphenylacetic acid, for example, has been represented as CH3OC6H4CH2CO2H .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with free radicals . Antioxidants, for example, can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the melting point of Methoxyphenylacetic acid is 70 °C .科学的研究の応用

Synthesis and Chemical Properties

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid and its derivatives are key intermediates in the synthesis of a variety of heterocyclic compounds. For example, 3-Methoxyphenylacetic acid, a related compound, is used as a starting material for synthesizing a wide range of 1,2,3,4-tetrahydroisoquinoline compounds, highlighting the utility of methoxyphenyl-substituted quinolines in organic synthesis (Choudhury & Row, 2002). Additionally, derivatives of 2-phenylquinoline, such as 2-(4-fluorophenyl)quinoline-4-carboxylic acid and 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, have been synthesized and studied for their fluorescent behavior and antibacterial activities (Lei et al., 2014).

Biomedical Analysis

6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, demonstrates strong fluorescence in a wide pH range of aqueous media, making it a valuable fluorophore for biomedical analysis. Its stability and strong fluorescence across different pH levels make it an excellent candidate for fluorescent labeling in the analysis of carboxylic acids (Hirano et al., 2004).

Photolabile Protecting Groups

Brominated hydroxyquinoline has been introduced as a photolabile protecting group for carboxylic acids, offering greater efficiency and sensitivity to multiphoton-induced photolysis compared to existing groups. This innovation enhances the utility of quinoline derivatives in developing light-sensitive protective groups for use in biological research (Fedoryak & Dore, 2002).

Pharmaceutical Research

Research into quinoline and quinoline-2-carboxylic acid derivatives has yielded potent 5HT1B antagonists. By facilitating late-stage diversification, these studies have opened new avenues for developing treatments targeting serotonin receptors, which play a crucial role in various neurological and psychiatric conditions (Horchler et al., 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-11-7-12(2)18-15(8-11)16(19(21)22)10-17(20-18)13-5-4-6-14(9-13)23-3/h4-10H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECQATGGKKNUFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B2608026.png)

![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea](/img/structure/B2608027.png)

![6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2608028.png)

![N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2608030.png)

![Methyl 3-[(2,4-difluorophenyl)sulfanyl]prop-2-enoate, trans](/img/structure/B2608037.png)

![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/no-structure.png)

![4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide](/img/structure/B2608045.png)

![Methyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2608046.png)